molecular formula C11H8N2O4 B2859007 5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 27406-31-1

5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2859007
CAS No.: 27406-31-1
M. Wt: 232.19 g/mol
InChI Key: KSOJQSBHVKAHPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MHY-1685 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity, typically around 99.97% .

Industrial Production Methods

Industrial production of MHY-1685 follows stringent protocols to ensure consistency and quality. The compound is produced in solid form, with light yellow to yellow coloration. It is stored at -20°C for up to three years in powder form and can be dissolved in DMSO for experimental use .

Mechanism of Action

MHY-1685 exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to the modulation of autophagy, a cellular process that degrades and recycles cellular components. By modulating autophagy, MHY-1685 enhances the viability and proliferation potential of human cardiac stem cells, making it a promising candidate for cardiac repair and other therapeutic applications .

Comparison with Similar Compounds

MHY-1685 is unique in its ability to modulate autophagy and inhibit senescence, setting it apart from other mTOR inhibitors. Some similar compounds include:

MHY-1685’s unique ability to rejuvenate senile human cardiac stem cells and enhance their therapeutic potential makes it a valuable addition to the family of mTOR inhibitors.

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-7-3-1-6(2-4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOJQSBHVKAHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27406-31-1
Record name 5-(4-HYDROXY-BENZYLIDENE)-PYRIMIDINE-2,4,6-TRIONE
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